2-{[(4-nitrophenyl)acetyl]amino}benzamide
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Overview
Description
2-{[(4-nitrophenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 4-nitrophenylacetyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)acetyl]amino}benzamide typically involves the following steps:
Nitration of Acetophenone: Acetophenone is nitrated to form 4-nitroacetophenone.
Acetylation: 4-nitroacetophenone is then acetylated to form 4-nitrophenylacetyl chloride.
Amidation: The 4-nitrophenylacetyl chloride is reacted with 2-aminobenzamide to form this compound.
The reaction conditions generally involve the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, solvents like dimethylformamide or tetrahydrofuran.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-{[(4-aminophenyl)acetyl]amino}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrophenylacetic acid and 2-aminobenzamide.
Scientific Research Applications
2-{[(4-nitrophenyl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of dyes and pigments for various industrial uses.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Similar structure but lacks the acetyl group.
2-aminobenzamide: Similar structure but lacks the nitrophenylacetyl group.
4-nitrophenylacetic acid: Similar structure but lacks the amide bond.
Uniqueness
2-{[(4-nitrophenyl)acetyl]amino}benzamide is unique due to the presence of both the nitrophenylacetyl and benzamide groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-15(20)12-3-1-2-4-13(12)17-14(19)9-10-5-7-11(8-6-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGNMXHIHCZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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